(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a benzothiazole-derived compound featuring a thiophene-2-carboxamide substituent and an ethoxy group at the 6-position of the benzothiazole core. The Z-configuration of the imine group (C=N) in the benzothiazol-2(3H)-ylidene moiety is critical for its structural stability and electronic properties.
Properties
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-3-19-10-6-7-11-13(9-10)21-15(17(11)2)16-14(18)12-5-4-8-20-12/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFYITHSSDTFRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CS3)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base such as potassium carbonate.
Formation of the thiophene-2-carboxamide moiety: This involves the reaction of thiophene-2-carboxylic acid with an amine derivative of the benzo[d]thiazole core under dehydrating conditions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of (Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide moiety, potentially leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives and other functionalized aromatic compounds.
Scientific Research Applications
(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of (Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the benzothiazole core, substituent variations, and functional group substitutions. Below is a detailed comparison:
Substituent Effects on the Benzothiazole Core
- Ethoxy vs. Halogen/Hydrophobic Groups: The 6-ethoxy group in the target compound contrasts with halogenated derivatives such as (Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-bromophenyl)ethan-1-one (3v, ), which features bromine atoms at the 4-position of the benzyl and phenyl groups.
Methyl Group at the 3-Position :
The 3-methyl group in the target compound is a common feature in benzothiazole derivatives (e.g., q–3ad). This substituent stabilizes the thiazole ring conformation and may influence aggregation-induced emission (AIE) properties, as seen in related aroyl-S,N-ketene acetals .
Functional Group Variations
Thiophene-2-Carboxamide vs. Aroyl Ketones :
The thiophene-2-carboxamide group in the target compound differs from aroyl ketones (e.g., 3q–3ad, ). Carboxamide groups enhance hydrogen-bonding capacity, which can improve solubility and biological target interactions compared to ketones, which are more electron-withdrawing and may reduce bioavailability .Comparison with STING Agonist Derivatives :
A structurally related STING agonist () incorporates a pyridinamine-carbamoyl group and a hydroxypropoxy substituent. While both compounds share a benzothiazole core, the STING agonist’s extended conjugation and polar groups (e.g., carbamoyl) enhance water solubility and receptor binding affinity, highlighting the target compound’s relatively simpler pharmacophore .
Key Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
*Predicted using fragment-based methods.
Table 2: Spectroscopic Data Comparison
Biological Activity
(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, synthesizing findings from various research sources.
Chemical Structure and Properties
The compound's structure can be analyzed through its IUPAC name and molecular formula:
- IUPAC Name : (Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
- Molecular Formula : C17H20N2O2S
The presence of the benzothiazole and thiophene moieties suggests potential interactions with biological targets, making it a candidate for further investigation in drug development.
Biological Activity Overview
Research indicates that benzothiazole derivatives, including this compound, exhibit a range of biological activities:
-
Anticancer Activity :
- Studies show that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, compounds structurally similar to (Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide have demonstrated significant cytotoxic effects against various cancer cell lines such as A431 and A549, promoting apoptosis and cell cycle arrest at micromolar concentrations .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The mechanism of action for (Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide likely involves interaction with specific molecular targets within cells. These include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammatory pathways.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways that lead to apoptosis or reduced inflammation.
Case Studies
Several studies have explored the biological activity of related benzothiazole compounds:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Comparative Analysis
The following table summarizes the biological activities of (Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide compared to other benzothiazole derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| (Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide | Moderate | Potential | Yes |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | High | Moderate | Yes |
| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | High | Low | No |
Q & A
Q. What are the key steps and optimized conditions for synthesizing (Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives under basic conditions (e.g., KOH/EtOH) .
- Step 2 : Introduction of the 6-ethoxy and 3-methyl substituents using alkylation or nucleophilic substitution reactions. Ethylation may employ ethyl bromide in DMF with NaH as a base .
- Step 3 : Coupling with thiophene-2-carboxamide via condensation reactions (e.g., using EDCI/HOBt in dry DCM) to form the Z-configuration imine .
- Optimization : Reaction temperatures (60–80°C), solvent polarity (DMF or DCM), and catalyst selection (e.g., triethylamine for pH control) are critical for yield (typically 60–75%) and purity (>95%) .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the ethoxy group (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2), methyl group (δ 2.1–2.3 ppm), and thiophene protons (δ 7.2–7.8 ppm) .
- IR Spectroscopy : Confirm carboxamide (C=O stretch at ~1650 cm⁻¹) and C=N imine (1590–1620 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns consistent with the benzothiazole-thiophene scaffold .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Answer :
- Antimicrobial Testing : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations, with cisplatin as a positive control .
- Enzyme Inhibition : Assess activity against COX-2 or kinases via fluorometric assays, using Celecoxib or Staurosporine as benchmarks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) versus chlorinated solvents (DCM) to balance reactivity and byproduct formation .
- Catalyst Selection : Test coupling agents (e.g., EDCI vs. DCC) and additives (e.g., DMAP) to enhance imine formation efficiency .
- Purification Strategies : Use gradient column chromatography (hexane:EtOAc) or preparative HPLC (C18 column, acetonitrile/water) to isolate the Z-isomer selectively .
Q. What computational methods can elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 PDB: 3LN1). Focus on hydrogen bonding with the carboxamide and π-π stacking with the thiophene .
- DFT Calculations : Analyze electron density maps (B3LYP/6-31G*) to predict reactive sites for electrophilic substitution .
- MD Simulations : Simulate ligand-protein stability over 100 ns (GROMACS) to assess binding affinity and conformational changes .
Q. How can solubility limitations in biological assays be addressed?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the ethoxy or methyl positions to improve bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for controlled release in cellular assays .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating 1H-1H and 1H-13C couplings, particularly for the benzothiazole-thiophene junction .
- X-ray Crystallography : Confirm Z-configuration and crystal packing using single crystals grown via slow evaporation (solvent: MeOH/EtOAc) .
- Isotopic Labeling : Synthesize 15N/13C-labeled analogs to trace ambiguous signals in complex spectra .
Q. How can structure-activity relationships (SAR) guide structural optimization?
- Methodological Answer :
- Substituent Variation : Replace the ethoxy group with methoxy, propoxy, or halogenated analogs to assess impact on antimicrobial activity .
- Scaffold Hybridization : Fuse the thiophene with pyridine or triazole rings to modulate electron density and binding kinetics .
- Pharmacophore Mapping : Use MOE software to identify critical functional groups (e.g., carboxamide, benzothiazole) for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
